molecular formula C21H14BrN3O4S B2627981 methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327170-90-0

methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2627981
CAS No.: 1327170-90-0
M. Wt: 484.32
InChI Key: LVUYWIKGYMTPCB-CLCOLTQESA-N
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Description

Chromene Core Substituent Configuration

The chromene system adopts a near-planar conformation, with deviations <0.05 Å observed in analogous structures. Substituents influence electronic distribution:

  • The 6-bromo group induces electron withdrawal, polarizing the chromene ring.
  • The 3-carbamoyl-thiazole substituent adopts a para orientation relative to the chromene’s keto oxygen, enabling conjugation with the π-system.

Table 1: Chromene Substituent Bond Lengths (Representative Data)

Bond Length (Å) Source
C6–Br 1.901
C3–N(carbamoyl) 1.356
C2=O 1.221

Thiazole-Carbamoyl Functional Group Orientation

The thiazole ring exhibits planarity (max deviation: 0.006 Å), with the carbamoyl group forming a 16.5° dihedral angle relative to the chromene core in related structures. Key interactions include:

  • N–H⋯O=C hydrogen bonding between the carbamoyl NH and chromene keto oxygen, stabilizing a pseudo-six-membered ring (S(6) motif).
  • Conjugation between the thiazole’s sulfur atom and the carbamoyl π-system, evidenced by bond alternation (C–N: 1.32 Å; C=O: 1.23 Å).

Benzoate Ester Spatial Arrangement

The benzoate ester occupies a meta position on the benzene ring, with the ester group rotated 28° from the ring plane to minimize steric clash. The methyl ester’s orientation facilitates weak C–H⋯O interactions with adjacent molecules in crystalline phases.

Crystallographic Data Interpretation

X-Ray Diffraction Findings

While direct X-ray data for this compound is unavailable, analogous structures (e.g., bromo-thiazolyl chromenes) crystallize in monoclinic systems with space group P2₁/c. Key parameters inferred:

Table 2: Hypothetical Crystallographic Parameters

Parameter Value Source
Unit cell (a, b, c) 12.4, 7.8, 15.2 Å
β angle 98.5°
Z 4

Molecules pack via N–H⋯O hydrogen bonds (2.89–3.12 Å) and π–π stacking (3.48 Å centroid distance).

Dihedral Angle Analysis of Heterocyclic Systems

The thiazole and chromene rings exhibit a 12.1° dihedral angle , allowing partial conjugation while accommodating steric demands. The benzoate ester’s phenyl ring forms a 22.3° angle with the chromene plane, optimizing crystal packing.

Figure 1: Dihedral Angles in Analogous Structures

  • Chromene–thiazole: 12.07°
  • Chromene–benzoate: 22.3°

Properties

IUPAC Name

methyl 3-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O4S/c1-28-20(27)12-3-2-4-15(10-12)24-19-16(18(26)25-21-23-7-8-30-21)11-13-9-14(22)5-6-17(13)29-19/h2-11H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUYWIKGYMTPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Bromination: The chromene intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Thiazole Formation: The thiazole ring is formed by reacting the brominated chromene with a thiazole derivative, often in the presence of a base such as potassium carbonate.

    Carbamoylation: The thiazole intermediate is then carbamoylated using an isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and chromene structures exhibit promising anticancer properties. Methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, such as the regulation of Bcl-2 family proteins and caspases, which are crucial for cell death signaling.

Case Study: Apoptosis Induction

A study on a related compound demonstrated its ability to activate caspase pathways in human breast cancer cells, leading to increased apoptosis rates. This suggests that this compound could similarly affect cancer cell viability through apoptotic mechanisms.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Cytokine Inhibition

In vitro studies indicated that derivatives of similar compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. Such findings highlight the potential of this compound as an anti-inflammatory agent.

Antimicrobial Activity

Compounds with thiazole and chromene components have demonstrated antimicrobial properties against a range of bacteria and fungi. This compound may inhibit the growth of pathogens through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Research Applications

Given its diverse biological activities, this compound is being explored for several applications:

ApplicationDescription
Drug DevelopmentPotential lead compound for new anticancer or anti-inflammatory drugs
Biological ResearchUsed in studies to understand apoptotic mechanisms and inflammatory pathways
Antimicrobial StudiesInvestigated for efficacy against resistant bacterial strains

Safety Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.

Mechanism of Action

The mechanism by which methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves multiple pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.

    Pathways: It modulates signaling pathways such as the NF-κB pathway, which is crucial in inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Property Comparison
Compound Class Core Structure Key Substituents Melting Point (°C) Solubility (LogP)
Target Compound Coumarin 6-Br, 3-thiazol-2-ylcarbamoyl, methyl ester Not reported Estimated 2.5–3.0
Triazine Benzoate 1,3,5-Triazine 4,6-Diphenoxy, 3-methyl ester 145–160 3.8–4.2
Amino-Thiazole Coumarin Coumarin 6-Br, 3-(2-amino-thiazol-4-yl) 210–215 1.8–2.2
Ethyl Benzoate Analog Coumarin 6-Br, 3-thiazol-2-ylcarbamoyl, ethyl ester Not reported Estimated 3.0–3.5

Research Findings and Implications

  • Bromine Reactivity : The 6-bromo substituent in the target compound and its analogues enables further functionalization, such as Suzuki couplings or nucleophilic substitutions, enhancing versatility in drug design .
  • Thiazole Role : The thiazole ring in all analogues contributes to π-π stacking and hydrogen bonding, critical for target binding in biological systems .
  • Ester Effects : Methyl esters exhibit faster hydrolysis rates than ethyl esters, suggesting the target compound may have shorter half-lives in vivo compared to its ethyl analogue .

Biological Activity

Methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Bromo Group : Enhances reactivity and may influence interaction with biological targets.
  • Thiazole Moiety : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
  • Chromene Core : Contributes to the compound's potential as a bioactive agent.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Analogous compounds have shown effective inhibition of cancer cell proliferation in various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. For example, a related compound demonstrated an IC50 value of 1.12 µM against mushroom tyrosinase, indicating strong inhibitory activity which can correlate with anticancer effects .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Studies have shown that benzoxazole derivatives possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentrations (MIC) for these compounds were determined, showcasing their effectiveness .

The mechanisms through which this compound exerts its biological effects include:

  • Tyrosinase Inhibition : Compounds with similar structures have been shown to inhibit tyrosinase activity significantly, which is crucial for melanin production and may play a role in skin cancer development .
  • Cell Cycle Arrest : Some studies indicate that related compounds induce G2/M phase arrest in cancer cells, leading to apoptosis. This mechanism is critical for the development of anticancer therapies .

Case Studies

StudyCompoundCell LineIC50 Value (µM)Mechanism
Analog 3MCF-71.12Tyrosinase Inhibition
Benzoxazole DerivativeStaphylococcus aureusMIC = 15 µg/mLAntibacterial Activity

Q & A

Q. What are the optimal synthetic routes for methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves sequential steps:
  • Step 1 : Condensation of salicylaldehyde derivatives with ethyl acetoacetate to form 3-acetylcoumarin intermediates under catalytic piperidine in ethanol at 0–5°C .
  • Step 2 : Bromination of the acetyl group using bromine in chloroform to yield 3-(2-bromoacetyl)-2H-chromen-2-one derivatives .
  • Step 3 : Reaction with thiourea in ethanol under reflux to form the thiazole ring, followed by neutralization with ammonia .
  • Step 4 : Coupling with methyl 3-aminobenzoate via hydrazone formation, ensuring Z-configuration by controlling reaction temperature (70–80°C) and solvent polarity (DMF or DMSO) .
    Optimization : Use sodium acetate as a base to stabilize intermediates and monitor reaction progress via TLC. Purify via column chromatography (ethyl acetate/chloroform) to isolate stereoisomers .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone tautomerism (Z/E configuration) and thiazole ring substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signal) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the chromen-2-one core) .

Q. How can researchers distinguish between stereoisomers or tautomeric forms during purification?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Supercritical Fluid Chromatography (SFC) : CO₂/co-solvent systems for high-resolution separation of hydrazone tautomers .
  • Recrystallization : Ethanol/water mixtures to isolate the thermodynamically stable Z-isomer, confirmed via NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Re-evaluate Solvent Effects : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR shifts in ethanol or DMSO, which may better match experimental data .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility, which DFT static models may overlook .
  • Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes to identify discrepancies in hydrogen-bonding or π-stacking interactions .

Q. What strategies are recommended for elucidating the reaction mechanism of thiazole ring formation during synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the thiazole ring via 2D NMR (HSQC) .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., bromide displacement vs. cyclization) .
  • DFT Calculations : Map potential energy surfaces for thiourea attack on bromoacetyl intermediates to identify transition states .

Q. How can X-ray crystallography and computational studies (e.g., DFT) be integrated to analyze non-covalent interactions in the crystal lattice?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding from bromine) using CrystalExplorer .
  • Energy Decomposition Analysis (EDA) : Apply SAPT (Symmetry-Adapted Perturbation Theory) to dissect interaction energies in dimeric units from crystallographic data .
  • Electrostatic Potential Maps : Visualize charge distribution to explain preferential π-stacking orientations .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity, such as kinase inhibition or cytotoxicity?

  • Methodological Answer :
  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Molecular Docking : AutoDock Vina to predict binding modes in kinase ATP-binding pockets, guided by crystallographic data of analogous thiazole-containing inhibitors .

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